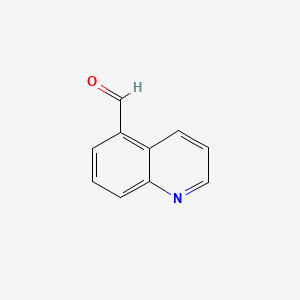

Quinoline-5-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

quinoline-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c12-7-8-3-1-5-10-9(8)4-2-6-11-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNEVFKZLYCGDFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=NC2=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20393486 | |

| Record name | Quinoline-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22934-41-4 | |

| Record name | Quinoline-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | quinoline-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Quinoline-5-carbaldehyde: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline-5-carbaldehyde, a key heterocyclic aromatic aldehyde, serves as a versatile building block in synthetic organic chemistry, particularly in the development of novel therapeutic agents. Its unique chemical structure allows for diverse functionalization, leading to a wide array of derivatives with significant biological activities. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its current and potential applications in drug discovery and development, with a focus on its anticancer and antimicrobial properties.

Chemical and Physical Properties

This compound, also known as 5-formylquinoline, is a solid, typically appearing as yellow to brown crystals or powder.[1] It is characterized by a quinoline bicyclic system with a carbaldehyde group at the 5-position.

Identifiers and General Properties

A summary of the key identifiers and physical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 22934-41-4 | [1][2][3] |

| Molecular Formula | C₁₀H₇NO | [1][2][3] |

| Molecular Weight | 157.17 g/mol | [2][3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 5-Quinolinecarboxaldehyde, 5-Formylquinoline | [1][3] |

| Appearance | Yellow to brown solid | [1] |

| Melting Point | 94-98 °C | [3] |

| Boiling Point | 314.3 °C at 760 mmHg (Predicted) | [4] |

| Solubility | Slightly soluble in water | [1][3] |

| pKa (Predicted) | 3.94 ± 0.12 | [1] |

| InChI | InChI=1S/C10H7NO/c12-7-8-3-1-5-10-9(8)4-2-6-11-10/h1-7H | [1] |

| InChIKey | BNEVFKZLYCGDFG-UHFFFAOYSA-N | [1][2] |

| SMILES | C1=CC(=C2C=CC=NC2=C1)C=O | [1][3] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. A summary of typical spectral data is provided in Table 2.

| Technique | Data | Reference(s) |

| ¹H NMR | (DMSO-d₆, 400.2 MHz) δ = 7.26 (d, J=8.0 Hz, 1H, aromatic), 7.78 (dd, J=8.6 Hz, 4.1 Hz, 1H, aromatic), 8.17 (d, J=8.1 Hz, 1H, aromatic), 8.97 (dd, J=4.1 Hz, 1.6 Hz, 1H, aromatic), 9.56 (dd, J=8.6 Hz, 1.6 Hz, 1H, aromatic), 10.14 (s, 1H, HC=O) | |

| ¹³C NMR | (DMSO-d₆, 100.6 MHz) δ = 110.8, 122.4, 124.6, 126.8, 133.0, 138.0, 140.2, 149.0, 159.6, 192.2 | |

| IR | The infrared spectrum shows a characteristic aldehyde C-H stretch around 2860 cm⁻¹ and a strong C=O stretch at approximately 1677 cm⁻¹. The aromatic C=N stretch appears around 1616 cm⁻¹ and the C=C stretch at about 1556 cm⁻¹. | |

| MS (EI) | The mass spectrum typically shows a molecular ion peak corresponding to its molecular weight. A common fragmentation pattern involves the initial loss of the carbonyl group. |

Experimental Protocols

The synthesis and analysis of this compound require specific experimental procedures. This section details common protocols for its preparation and characterization.

Synthesis of this compound

Several methods are available for the synthesis of quinoline carbaldehydes, with the Vilsmeier-Haack and Reimer-Tiemann reactions being prominent examples for the formylation of activated quinoline precursors.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[2][3][5]

Materials:

-

Substituted Acetanilide

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice-cold water

-

Ethyl acetate

Procedure:

-

Cool N,N-Dimethylformamide (DMF) to 0-5 °C in a flask equipped with a drying tube.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise with constant stirring.

-

To this solution, add the substituted acetanilide.

-

Reflux the reaction mixture for 4-10 hours, maintaining the temperature between 80-90 °C.

-

After the reaction is complete, cool the mixture and pour it into ice-cold water with stirring.

-

The precipitated this compound is then filtered, washed with water, and dried.

-

Recrystallize the crude product from ethyl acetate to obtain the purified compound.[3]

References

Quinoline-5-carbaldehyde: A Technical Guide for Researchers

An In-depth Review of the Synthesis, Properties, and Therapeutic Potential of a Key Quinoline Derivative.

This technical guide provides a comprehensive overview of Quinoline-5-carbaldehyde, a pivotal heterocyclic compound with significant applications in medicinal chemistry and drug discovery. Addressed to researchers, scientists, and professionals in drug development, this document details its chemical and physical properties, synthesis protocols, safety and handling procedures, and its emerging role in the development of novel therapeutic agents.

Core Properties of this compound

This compound, also known as 5-Formylquinoline, is a yellow to brown solid compound.[1] It is characterized by a quinoline ring functionalized with a carbaldehyde group at the 5-position. This structural feature makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1]

| Property | Value | Source |

| CAS Number | 22934-41-4 | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₇NO | [1][6] |

| Molecular Weight | 157.17 g/mol | [2][4][5][6][7] |

| Appearance | Yellow to brown solid | [1] |

| Purity | ≥97% | [3][4][7] |

| Solubility | Slightly soluble in water | [1][2][7] |

| Storage Conditions | Inert atmosphere, 2-8°C or -20°C | [3][4] |

Synthesis and Characterization

The synthesis of quinoline-5-carbaldehydes can be achieved through various methods, with the Vilsmeier-Haack reaction being a prominent protocol.[1]

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

This protocol describes a general procedure for the synthesis of quinoline-5-carbaldehydes.[1]

-

Reagent Preparation: In a solution of dry chloroform (6.5 mL) and dry DMF (0.8 mL, 32.0 mmol), add POCl₃ (3.2 mL, 4.0 mmol) at 0°C.

-

Reaction Initiation: Stir the mixture for one hour. Following this, add the appropriate quinoline precursor (8.0 mmol).

-

Reflux: Gently reflux the resulting reaction mixture for 16 hours.

-

Quenching and Neutralization: Quench the reaction by adding crushed ice. Neutralize the mixture to a pH of 6-7 using an aqueous solution of Na₂CO₃ (10%).

-

Separation: Separate the organic and aqueous layers to isolate the product.

Characterization Techniques

The structural and physicochemical properties of this compound and its derivatives are typically characterized using a combination of spectroscopic and chromatographic methods. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to elucidate the molecular structure.[1]

-

Mass Spectrometry (MS): Techniques such as GC-MS and HRMS are employed to determine the molecular weight and fragmentation patterns.[1]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: This method is used to identify the functional groups present in the molecule.[1]

-

Electronic Absorption Spectroscopy: This technique provides information about the electronic transitions within the molecule.[1]

Below is a diagram illustrating the general workflow for the synthesis and characterization of this compound.

Applications in Drug Discovery and Development

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide range of pharmacological activities.[8][9] Quinoline-based compounds are integral to the development of drugs for various diseases, including cancer, microbial infections, and inflammatory conditions.[8][10][11]

Antimicrobial and Antiparasitic Activity

Quinoline derivatives have shown significant potential as antimicrobial agents.[11][12][13] Specifically, quinoline-carbaldehyde derivatives have been identified as novel and specific inhibitors of Leishmania donovani methionine aminopeptidase 1 (LdMetAP1), a crucial enzyme for the parasite's survival.[14] These compounds compete with the substrate for binding to the catalytic active site of the enzyme, demonstrating their potential as effective treatments for leishmaniasis.[14]

Anticancer Activity

The role of quinoline derivatives in cancer therapy is an active area of research.[8] They have been investigated for their ability to target key signaling pathways involved in cancer progression. Quinoline-based molecules have been developed as inhibitors of aldehyde dehydrogenase 1A1 (ALDH1A1), an enzyme overexpressed in many cancers and cancer stem cells.[15]

Furthermore, quinoline derivatives have been designed to target critical receptors in carcinogenic pathways, such as c-Met, vascular endothelial growth factor (VEGF), and epidermal growth factor (EGF) receptors.[16] Inhibition of these receptors can disrupt downstream signaling cascades like Ras/Raf/MEK and PI3K/AkT/mTOR, which are vital for cell proliferation, survival, and angiogenesis.[16]

The diagram below illustrates the inhibitory action of quinoline derivatives on key carcinogenic signaling pathways.

Safety and Handling

This compound is classified as an irritant and should be handled with appropriate safety precautions.[2][6]

Hazard Identification

-

Skin Corrosion/Irritation: Causes skin irritation (Category 2).[6]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation (Category 2).[6]

-

Specific target organ toxicity (single exposure): May cause respiratory irritation (Category 3).[6]

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[5]

Precautionary Measures

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6]

-

Ventilation: Use only outdoors or in a well-ventilated area.[6]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[6]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[6] It is also noted to be air-sensitive.[2][6]

Conclusion

This compound is a versatile chemical intermediate with significant and expanding applications in drug discovery and development. Its utility as a scaffold for synthesizing novel therapeutic agents, particularly in the areas of antimicrobial and anticancer research, is well-documented. A thorough understanding of its synthesis, characterization, and safe handling is crucial for researchers aiming to leverage its potential in creating next-generation pharmaceuticals. Further exploration of its derivatives is likely to yield new and potent drug candidates for a variety of diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Quinoline-5-carboxaldehyde, 97+% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. This compound | 22934-41-4 [sigmaaldrich.com]

- 5. This compound | C10H7NO | CID 3543386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. researchgate.net [researchgate.net]

- 8. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 10. nbinno.com [nbinno.com]

- 11. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 12. Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives - MedCrave online [medcraveonline.com]

- 13. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of Quinoline-5-carbaldehyde

This technical guide provides a comprehensive overview of the spectroscopic data for Quinoline-5-carbaldehyde, a significant heterocyclic aromatic compound. Due to its quinoline core functionalized with a reactive aldehyde group, this molecule serves as a crucial building block in the synthesis of more complex molecules with applications in medicinal chemistry and materials science. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and quality control in research and development.

This document collates and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. It also outlines the general experimental protocols for obtaining such data, tailored for researchers, scientists, and professionals in drug development.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound and its closely related derivatives. The data is presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. The chemical shifts (δ) are reported in parts per million (ppm).

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for 8-Hydroxy-quinoline-5-carbaldehyde

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Solvent/Frequency | Reference |

| 10.16 | s | 1H, CHO | CDCl₃ / 400 MHz | [1] | |

| 9.71 | dd | J = 1.6, 8.4 | 1H, Aromatic | CDCl₃ / 400 MHz | [1] |

| 8.89 | dd | J = 1.6, 4.0 | 1H, Aromatic | CDCl₃ / 400 MHz | [1] |

| 8.02 | d | J = 8.0 | 1H, Aromatic | CDCl₃ / 400 MHz | [1] |

| 7.69 | q | J = 4.0 | 1H, Aromatic | CDCl₃ / 400 MHz | [1] |

| 7.30 | d | J = 8.0 | 1H, Aromatic | CDCl₃ / 400 MHz | [1] |

| 10.14 | s | 1H, HC=O | DMSO-d₆ / 400.2 MHz | [2] | |

| 9.56 | dd | ³JH,H = 8.6, ⁴JH,H = 1.6 | 1H, Aromatic | DMSO-d₆ / 400.2 MHz | [2] |

| 8.97 | dd | ³JH,H = 4.1, ⁴JH,H = 1.6 | 1H, Aromatic | DMSO-d₆ / 400.2 MHz | [2] |

| 8.17 | d | ³JH,H = 8.1 | 1H, Aromatic | DMSO-d₆ / 400.2 MHz | [2] |

| 7.78 | dd | ³JH,H = 8.6, ⁴JH,H = 4.1 | 1H, Aromatic | DMSO-d₆ / 400.2 MHz | [2] |

| 7.26 | d | ³JH,H = 8.0 | 1H, Aromatic | DMSO-d₆ / 400.2 MHz | [2] |

¹³C NMR Data

Similar to the proton NMR data, the available ¹³C NMR data is for 8-Hydroxy-quinoline-5-carbaldehyde.

Table 2: ¹³C NMR Spectroscopic Data for 8-Hydroxy-quinoline-5-carbaldehyde

| Chemical Shift (δ) ppm | Assignment | Solvent/Frequency | Reference |

| 193.1 | C=O | DMSO-d₆ / 400 MHz | [1] |

| 160.5 | Aromatic C-O | DMSO-d₆ / 400 MHz | [1] |

| 149.9 | Aromatic C | DMSO-d₆ / 400 MHz | [1] |

| 141.1 | Aromatic C | DMSO-d₆ / 400 MHz | [1] |

| 138.9 | Aromatic C | DMSO-d₆ / 400 MHz | [1] |

| 133.9 | Aromatic C | DMSO-d₆ / 400 MHz | [1] |

| 127.7 | Aromatic C | DMSO-d₆ / 400 MHz | [1] |

| 125.5 | Aromatic C | DMSO-d₆ / 400 MHz | [1] |

| 123.4 | Aromatic C | DMSO-d₆ / 400 MHz | [1] |

| 111.7 | Aromatic C | DMSO-d₆ / 400 MHz | [1] |

| 192.2 | C=O | DMSO-d₆ / 100.6 MHz | [2] |

| 159.6 | Aromatic C-O | DMSO-d₆ / 100.6 MHz | [2] |

| 149.0 | Aromatic C | DMSO-d₆ / 100.6 MHz | [2] |

| 140.2 | Aromatic C | DMSO-d₆ / 100.6 MHz | [2] |

| 138.0 | Aromatic C | DMSO-d₆ / 100.6 MHz | [2] |

| 133.0 | Aromatic C | DMSO-d₆ / 100.6 MHz | [2] |

| 126.8 | Aromatic C | DMSO-d₆ / 100.6 MHz | [2] |

| 124.6 | Aromatic C | DMSO-d₆ / 100.6 MHz | [2] |

| 122.4 | Aromatic C | DMSO-d₆ / 100.6 MHz | [2] |

| 110.8 | Aromatic C | DMSO-d₆ / 100.6 MHz | [2] |

Carbon atoms of carbonyl groups at the C5 position generally show signals around 192 ppm.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups in a molecule. The absorption bands are reported in wavenumbers (cm⁻¹).

Table 3: Key IR Absorption Bands for Quinoline Derivatives

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

| 1700 | Strong | C=O stretch of the ketone | [3] |

| 1635 | Strong | C=O stretch of the methoxycarbonyl | [3] |

| 1560 / 1552 | Strong | Phenyl ring stretch | [4] |

| 1512, 1267 | NO₂ bands | [3] | |

| 776 | Ring deformation of the quinoline group | [4] |

Note: The IR data is for quinoline derivatives and provides an expected range for the functional groups present in this compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion | Method | Reference |

| 157.052763847 | [M]⁺ | Computed | [5] |

| 158.06004 | [M+H]⁺ | Predicted | [6] |

| 180.04198 | [M+Na]⁺ | Predicted | [6] |

| 156.04548 | [M-H]⁻ | Predicted | [6] |

| 175.08658 | [M+NH₄]⁺ | Predicted | [6] |

Quinoline carbaldehydes typically show a preferential fragmentation pattern involving the initial loss of the carbonyl group.[2] For instance, 8-hydroxythis compound exhibits a molecular ion at m/z = 173 and fragment ions at m/z = 144 and 116.[2]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on common laboratory practices for the characterization of quinoline derivatives.[7]

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent depends on the solubility of the compound.

-

Instrumentation: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.[7]

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak.

-

For ¹³C NMR, use a proton-decoupled sequence to simplify the spectrum. A larger number of scans is typically required compared to ¹H NMR.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer for data acquisition.[7]

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.

-

Thin Film: If the sample is a liquid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

-

-

Data Acquisition: Place the sample in the IR beam and record the spectrum, typically in the range of 4000-400 cm⁻¹.[2] A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Instrumentation: Acquire mass spectra using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.[7][8]

-

Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).[7][8]

-

Data Acquisition:

-

EI-MS: In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. This method provides information about the molecular weight and structural fragments.

-

ESI-MS: ESI is a soft ionization technique that is particularly useful for polar and thermally labile molecules. It often provides the molecular ion peak ([M+H]⁺ or [M-H]⁻) with minimal fragmentation.

-

-

Data Analysis: The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z). The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides clues about its structure. For high-resolution mass spectrometry (HRMS), an external reference such as leucine enkephalin may be used for mass correction.[2]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. 8-HYDROXY-QUINOLINE-5-CARBALDEHYDE | 2598-30-3 [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C10H7NO | CID 3543386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C10H7NO) [pubchemlite.lcsb.uni.lu]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

Quinoline-5-carbaldehyde: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Quinoline-5-carbaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds, presents a physicochemical profile that requires a thorough understanding for its effective application in research and development. This technical guide provides a comprehensive overview of the available solubility and stability data for this compound, alongside detailed experimental protocols to enable researchers to conduct further investigations.

Core Physicochemical Properties

This compound is a yellow to brown solid with the chemical formula C₁₀H₇NO.[1] Its structure, featuring a quinoline core with a carbaldehyde group at the 5-position, dictates its reactivity and physical properties.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NO | [1][2][3] |

| Molecular Weight | 157.17 g/mol | [2][3] |

| Appearance | Yellow to brown solid | [1] |

| CAS Number | 22934-41-4 | [1][2][3][4][5] |

Solubility Profile

Quantitative solubility data for this compound is not extensively available in public literature. However, qualitative descriptions and data from related compounds provide valuable insights.

Qualitative Solubility

The compound is consistently reported to be "slightly soluble in water".[1][2][6][7] For organic solvents, while specific data for this compound is lacking, the solubility of structurally similar quinoline derivatives suggests it is likely soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and may have some solubility in alcohols such as ethanol.

Quantitative Solubility Data

| Solvent | Solubility | Temperature (°C) | Method |

| Water | Slightly soluble | Not Specified | Not Specified |

Stability Profile

This compound is known to be sensitive to certain environmental conditions, which is critical for its handling and storage.

Qualitative Stability

The compound is described as "air sensitive".[1][2][7] It is also noted to be incompatible with strong oxidizing agents, strong acids, and strong bases.[2][7] For optimal preservation of its integrity, storage under an inert atmosphere at refrigerated temperatures (2-8°C or -20°C) is recommended.[4]

Forced Degradation Studies

While specific degradation pathways for this compound are not well-documented, forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are essential to elucidate its intrinsic stability. The primary degradation product upon oxidation of the aldehyde group would likely be quinoline-5-carboxylic acid.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Protocol 1: Quantitative Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let undissolved solid settle. Centrifuge the vials at a high speed to pellet the remaining solid.

-

Sampling: Carefully withdraw a known volume of the supernatant. To avoid precipitation, it may be necessary to pre-warm the syringe.

-

Filtration: Immediately filter the collected supernatant through a suitable low-binding filter (e.g., 0.22 µm PVDF) into a clean vial.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the concentration of the saturated solution.

Protocol 2: Stability-Indicating HPLC Method for Forced Degradation Studies

This protocol outlines a method to assess the stability of this compound under various stress conditions.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Forced Degradation Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid and incubate at 60°C.

-

Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide and incubate at 60°C.

-

Oxidation: Treat the stock solution with 3% hydrogen peroxide at room temperature.

-

Thermal Stress: Expose the solid compound and the stock solution to a dry heat of 80°C.

-

Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8] A control sample should be protected from light.

-

-

Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A suitable gradient to separate the parent compound from its degradation products (e.g., start with a lower percentage of Mobile Phase B and increase over time).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at an appropriate wavelength.

-

Injection Volume: 10 µL.

-

-

Data Analysis: The percentage of degradation is calculated by comparing the peak area of this compound in the stressed samples to that of the unstressed control. Peak purity analysis of the parent peak should be performed to ensure no co-eluting degradants.

Visualizations

Logical Workflow for Physicochemical Characterization

Caption: Workflow for the physicochemical characterization of this compound.

Experimental Workflow for Forced Degradation Studies

Caption: Experimental workflow for conducting forced degradation studies.

References

- 1. Page loading... [guidechem.com]

- 2. Quinoline-5-carboxaldehyde, 97+% | Fisher Scientific [fishersci.ca]

- 3. This compound | C10H7NO | CID 3543386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 22934-41-4 | BroadPharm [broadpharm.com]

- 5. quinoline-5-carboxaldehyde [stenutz.eu]

- 6. echemi.com [echemi.com]

- 7. Quinoline-5-carboxaldehyde, 97+% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. ema.europa.eu [ema.europa.eu]

A Deep Dive into Quinoline-5-carbaldehyde: A Theoretical and Computational Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Quinoline-5-carbaldehyde, a heterocyclic aromatic aldehyde, serves as a significant building block in the synthesis of a wide array of biologically active compounds and functional materials. Its unique electronic and structural properties, stemming from the fusion of a quinoline core with a reactive carbaldehyde group, make it a molecule of considerable interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the theoretical and computational studies on this compound, offering insights into its molecular structure, spectroscopic signatures, and electronic characteristics.

Molecular Structure and Conformational Analysis

The structural landscape of this compound has been elucidated through computational modeling, primarily employing Density Functional Theory (DFT). These studies reveal the existence of two stable conformers at room temperature, differentiated by the orientation of the carbaldehyde group relative to the quinoline ring. The energetic separation between these conformers is minimal, approximately 2.5 kcal/mol, with a low transition barrier of around 9 kcal/mol, suggesting their coexistence in equilibrium.[1][2]

Table 1: Calculated Geometric Parameters of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (ring) | 1.36 - 1.42 | 117 - 122 | - |

| C-N (ring) | 1.32 - 1.37 | 118 - 123 | - |

| C-C (aldehyde) | 1.48 | - | - |

| C=O | 1.22 | - | - |

| C-H (aldehyde) | 1.11 | - | - |

| C-C-N | - | 121 - 123 | - |

| C-C-C | - | 118 - 121 | - |

| O=C-H | - | 124 | - |

| Ring-CHO | - | - | ~0 or ~180 |

Note: The values presented are representative and may vary slightly depending on the computational method and basis set used.

Spectroscopic Properties: A Synergy of Theory and Experiment

Spectroscopic analysis is a cornerstone for the characterization of this compound. Computational methods provide valuable support in assigning and interpreting experimental spectra.

Vibrational Spectroscopy (FT-IR)

Theoretical calculations of vibrational frequencies, typically performed using DFT, offer a detailed assignment of the experimental FT-IR spectrum. The characteristic vibrational modes include C-H stretching of the aromatic ring, C=O stretching of the aldehyde group, and various ring stretching and bending vibrations.

Table 2: Key Vibrational Frequencies of this compound

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3150 | 3060 - 3180 |

| Aldehyde C-H Stretch | 2750 - 2850 | 2760 - 2860 |

| C=O Stretch | 1680 - 1700 | 1690 - 1710 |

| C=N Stretch (ring) | 1580 - 1620 | 1590 - 1630 |

| C=C Stretch (ring) | 1450 - 1600 | 1460 - 1610 |

Electronic Spectroscopy (UV-Vis)

Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra of this compound. These calculations help in understanding the nature of electronic transitions, which are typically π → π* and n → π* transitions within the aromatic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational prediction of ¹H and ¹³C NMR chemical shifts aids in the complete assignment of the experimental NMR spectra. The calculated shifts for the aromatic protons and carbons of the quinoline ring and the aldehyde proton provide a detailed picture of the electronic environment within the molecule.[3] For instance, in derivatives like 8-Hydroxythis compound, the aldehyde proton (HC=O) signal appears around 10.14 ppm in the ¹H-NMR spectrum.[3]

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives

| Nucleus | Derivative | Chemical Shift (ppm) |

| ¹H | 8-Hydroxythis compound | 10.14 (s, 1H, HC=O) |

| ¹H | 6-(Dimethylamino)this compound | 10.19 (s, 1H, HC=O) |

| ¹H | 8-(Dimethylamino)this compound | 10.06 (s, 1H, HC=O) |

| ¹³C | 8-Hydroxythis compound | 192.2 (C=O) |

| ¹³C | 6-(Dimethylamino)this compound | 190.0 (C=O) |

| ¹³C | 8-(Dimethylamino)this compound | 191.3 (C=O) |

Note: Data extracted from studies on substituted quinoline-5-carbaldehydes.[3]

Electronic Properties and Reactivity

Frontier Molecular Orbitals (HOMO-LUMO)

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy gap between the HOMO and LUMO provides insights into the chemical stability and reactivity. A smaller energy gap generally implies higher reactivity.[4] For quinoline derivatives, the HOMO-LUMO energy gap is a key parameter in assessing their potential as electronic materials and biologically active agents.[3][5]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attack. For this compound, the MEP map would typically show a negative potential (red/yellow regions) around the nitrogen atom of the quinoline ring and the oxygen atom of the carbonyl group, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, marking them as sites for nucleophilic attack.[2][6]

Potential Biological and Pharmaceutical Relevance

Quinoline and its derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antimalarial, and anticancer properties.[7][8] Computational studies, particularly molecular docking, are instrumental in exploring the potential of this compound derivatives as therapeutic agents.[9][10] These studies help in predicting the binding affinity and interaction of these molecules with biological targets such as enzymes and receptors. For example, derivatives of quinoline-carbaldehyde have been identified as inhibitors of Leishmanial Methionine aminopeptidase 1, a potential drug target.[11]

Experimental and Computational Protocols

Synthesis

Several classical methods can be employed for the synthesis of this compound and its derivatives, including the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions.[3][6] The Vilsmeier-Haack reaction, for instance, involves the formylation of a suitable quinoline precursor using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[3]

Experimental Protocol: Vilsmeier-Haack Synthesis of Quinoline-5-carbaldehydes [3]

-

A solution of dry chloroform and dry DMF is cooled to 0 °C.

-

POCl₃ is added dropwise to the solution, and the mixture is stirred for one hour.

-

The respective quinoline derivative is added to the mixture.

-

The resulting reaction mixture is brought to a gentle reflux for 16 hours.

-

The reaction is quenched by the addition of crushed ice and neutralized with an aqueous solution of Na₂CO₃.

-

The layers are separated to isolate the product.

Computational Methodology

The theoretical investigation of this compound predominantly relies on Density Functional Theory (DFT).

Typical Computational Protocol:

-

Geometry Optimization: The initial molecular structure is optimized to its lowest energy conformation using a DFT functional, such as B3LYP, in conjunction with a suitable basis set, for example, 6-311++G(d,p).[1][2]

-

Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum and to predict the IR spectrum.

-

Spectroscopic Predictions: TD-DFT calculations are performed to obtain the UV-Vis absorption spectrum. NMR chemical shifts are calculated using methods like GIAO (Gauge-Including Atomic Orbital).

-

Electronic Property Analysis: HOMO and LUMO energies are obtained from the output of the geometry optimization. The MEP is calculated and visualized to analyze the charge distribution.

Visualizations

Caption: Molecular structure of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde | European Journal of Chemistry [eurjchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Investigating the Molecular Interactions of Quinoline Derivatives for Antibacterial Activity Against Bacillus subtilis: Computational Biology and In Vitro Study Interpretations | Semantic Scholar [semanticscholar.org]

- 11. Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Quinoline Nucleus: A Technical Guide to its Reactivity and Electronic Properties for Drug Development

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry.[1] Its derivatives have given rise to a wide array of pharmaceuticals, from antimalarial agents like quinine and chloroquine to modern kinase inhibitors used in cancer therapy.[2][3] Understanding the fundamental reactivity and electronic characteristics of the quinoline core is paramount for researchers, scientists, and drug development professionals aiming to design novel therapeutic agents with enhanced efficacy and selectivity.[4]

This technical guide provides an in-depth exploration of the quinoline nucleus, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core principles of its chemical behavior and biological interactions.

Electronic Properties of the Quinoline Nucleus

The unique electronic landscape of quinoline is dictated by the fusion of an electron-rich benzene ring with an electron-deficient (π-deficient) pyridine ring.[5] This arrangement governs its aromaticity, basicity, and overall reactivity.

Aromaticity

Quinoline is an aromatic compound, adhering to Hückel's rule with a planar, 10 π-electron system.[6][7][8] This delocalized electron system is responsible for its considerable stability. However, the aromaticity is not uniform across the two rings. The pyridine-type ring exhibits lower aromaticity compared to the benzene-type ring, a feature that has been correlated with the biological activity of some quinoline-based drugs.[9]

Basicity and pKa

The lone pair of electrons on the sp²-hybridized nitrogen atom is not involved in the aromatic system, rendering quinoline a weak base.[7][10] It reacts with acids to form salts.[11] The pKa of the protonated quinoline is approximately 4.90.[12][13] This value is significant in a pharmacological context, as it indicates that the quinoline nucleus will be partially protonated at physiological pH, which can influence its solubility, membrane permeability, and interaction with biological targets.[12]

| Compound | pKa | Reference |

| Quinoline | 4.90 | [12][13] |

| Isoquinoline | 5.14 | [14] |

| Pyridine | 5.25 | |

| Aniline | 4.63 |

Table 1: Comparative pKa values of quinoline and related nitrogen-containing compounds.

Reactivity of the Quinoline Nucleus

The electronic dichotomy of the quinoline scaffold—an electron-rich carbocyclic ring and an electron-deficient heterocyclic ring—determines the regioselectivity of substitution reactions.[5][15]

Electrophilic Aromatic Substitution

Electrophilic attack occurs preferentially on the more electron-rich benzene ring (carbocycle).[16][17] The electron-withdrawing nature of the nitrogen atom deactivates the entire molecule towards electrophiles, requiring vigorous reaction conditions compared to benzene or naphthalene.[11][18] Substitution occurs primarily at positions C-5 and C-8, which is explained by the superior stability of the cationic intermediate formed during the reaction, as it preserves the aromaticity of the pyridine ring.[16][19]

| Reaction | Reagents & Conditions | Major Products | Reference |

| Nitration | Fuming HNO₃, Fuming H₂SO₄ | 5-Nitroquinoline & 8-Nitroquinoline | [11][20] |

| Sulfonation | Fuming H₂SO₄, 220°C | Quinoline-8-sulfonic acid & Quinoline-5-sulfonic acid | [11] |

Table 2: Summary of key electrophilic substitution reactions on quinoline.

Caption: Regioselectivity of substitution reactions on the quinoline nucleus.

Nucleophilic Aromatic Substitution

The electron-deficient pyridine ring is susceptible to nucleophilic attack, primarily at positions C-2 and C-4.[5][11] These positions are activated by the adjacent electron-withdrawing nitrogen atom. Halogenated quinolines, particularly at the 2- and 4-positions, are highly reactive towards nucleophilic displacement.[21][22]

| Reaction | Reagents & Conditions | Major Product | Reference |

| Amination (Chichibabin) | NaNH₂, liquid NH₃ | 2-Aminoquinoline | [7][11] |

| Hydroxylation | KOH, 220°C | 2-Hydroxyquinoline (2-Quinolone) | [11][22] |

| Alkylation/Arylation | R-Li (e.g., n-BuLi) | 2-Alkyl/Aryl-quinoline | [11][22] |

Table 3: Summary of key nucleophilic substitution reactions on quinoline.

Spectroscopic Properties

Spectroscopic analysis is crucial for the characterization of quinoline and its derivatives.

| Technique | Solvent | Key Observations | Reference |

| UV-Vis | Ethanol | λmax ≈ 226, 277, 301, 314 nm | [23] |

| ¹H NMR | CDCl₃ | δ ≈ 7.3-8.9 ppm. H2 (δ ≈ 8.9 ppm) and H8 (δ ≈ 8.1 ppm) are typically the most deshielded protons. | [24] |

| ¹³C NMR | DMSO-d₆ | δ ≈ 120-150 ppm. C2 (δ ≈ 150 ppm) and C4 (δ ≈ 148 ppm) are significantly downfield. | [25] |

Table 4: General spectroscopic data for the unsubstituted quinoline nucleus. Note that specific values vary with substitution and solvent.

For certain derivatives, such as 2-hydroxyquinoline, tautomerism plays a critical role in their spectroscopic properties. It exists in an equilibrium between the lactim (enol) form and the lactam (keto) form, with the lactam form (2(1H)-quinolone) being overwhelmingly favored in polar solvents.[26]

Synthesis and Experimental Protocols

Several named reactions are employed for the synthesis of the quinoline core. The choice of method depends on the availability of starting materials and the desired substitution pattern.[27]

Skraup Synthesis

This is the most common method for synthesizing quinoline itself. It involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene).[11][28][29] The reaction is highly exothermic.[11]

Experimental Protocol (General):

-

In a fume hood, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol in a robust reaction vessel equipped with a reflux condenser.

-

Add an oxidizing agent, such as nitrobenzene, portion-wise to the mixture.

-

Carefully heat the reaction mixture to initiate the reaction, which is highly exothermic and may require external cooling to control.

-

After the initial vigorous reaction subsides, continue heating to complete the reaction.

-

Cool the mixture and pour it into water. Neutralize with a base (e.g., NaOH) to precipitate the crude product.

-

Purify the quinoline via steam distillation followed by solvent extraction and final distillation or chromatography.[27]

Caption: Generalized workflow for the Skraup synthesis of quinoline.

Friedländer Synthesis

This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., acetaldehyde) in the presence of an acid or base catalyst.[11][17]

Experimental Protocol (General):

-

Dissolve the 2-aminoaryl aldehyde or ketone and the α-methylene carbonyl compound in a suitable solvent (e.g., ethanol).

-

Add a catalytic amount of a base (e.g., aqueous NaOH) or an acid.

-

Heat the reaction mixture to reflux, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting quinoline derivative by recrystallization or column chromatography.[27]

Caption: Generalized workflow for the Friedländer synthesis of quinoline derivatives.

Role in Drug Development: Kinase Inhibition

The quinoline scaffold is a "privileged structure" in drug discovery, frequently appearing in molecules that target key signaling pathways in diseases like cancer.[1] Many quinoline-based compounds function as kinase inhibitors, which are crucial for treating various cancers by disrupting aberrant signaling that drives tumor growth.[3][30]

Receptor Tyrosine Kinases (RTKs), for example, are cell surface receptors that, upon binding to a growth factor, dimerize and autophosphorylate, initiating a downstream signaling cascade that leads to cell proliferation. Many quinoline-based drugs are designed to bind to the ATP-binding site of the kinase domain, preventing phosphorylation and thereby blocking the entire signaling pathway.[2]

Caption: Inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. m.youtube.com [m.youtube.com]

- 6. quora.com [quora.com]

- 7. scribd.com [scribd.com]

- 8. Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Quinoline and isoquinoline- heterocyclic chemistry- pharmacy | PDF [slideshare.net]

- 11. uop.edu.pk [uop.edu.pk]

- 12. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. mVOC 4.0 [bioinformatics.charite.de]

- 14. Isoquinoline - Wikipedia [en.wikipedia.org]

- 15. gcwgandhinagar.com [gcwgandhinagar.com]

- 16. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]

- 17. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 18. tutorsglobe.com [tutorsglobe.com]

- 19. reddit.com [reddit.com]

- 20. scribd.com [scribd.com]

- 21. Nucleophilic substitution in quinoline and isoquinoline [quimicaorganica.org]

- 22. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00820K [pubs.rsc.org]

- 26. benchchem.com [benchchem.com]

- 27. benchchem.com [benchchem.com]

- 28. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 29. Quinoline: Structure, Properties & Uses Explained [vedantu.com]

- 30. Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Potential of Quinoline-5-carbaldehyde Derivatives: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, renowned for its diverse pharmacological activities. Among its myriad derivatives, those stemming from quinoline-5-carbaldehyde are emerging as a versatile class of compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This document synthesizes quantitative data, details key experimental methodologies, and visualizes relevant biological pathways and workflows to serve as a valuable resource for researchers in drug discovery and development.

Anticancer Activity

This compound derivatives, particularly their Schiff base and hydrazone forms, have demonstrated notable cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of key cellular processes essential for cancer cell proliferation.

Quantitative Anticancer Data

The anticancer efficacy of quinoline derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of a compound required to inhibit the growth of 50% of a cell population.

| Derivative Type | Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Quinoline-based Dihydrazone | 3b | MCF-7 (Breast) | 7.016 | [1] |

| Quinoline-based Dihydrazone | 3c | MCF-7 (Breast) | 7.05 | [1] |

| Quinoline-based Dihydrazone | 3c | BGC-823 (Gastric) | 10.21 | [1] |

| Quinoline-based Dihydrazone | 3c | BEL-7402 (Hepatoma) | 12.53 | [1] |

| Quinoline-based Dihydrazone | 3c | A549 (Lung) | 15.88 | [1] |

| 8-Hydroxyquinoline-5-sulfonamide | 3c | C-32 (Melanoma) | 10.3 ± 0.9 | |

| 8-Hydroxyquinoline-5-sulfonamide | 3c | MDA-MB-231 (Breast) | 12.1 ± 1.1 | |

| 8-Hydroxyquinoline-5-sulfonamide | 3c | A549 (Lung) | 15.8 ± 1.3 | |

| Quinoline-Chalcone | 12e | MGC-803 (Gastric) | 1.38 | [2] |

| Quinoline-Chalcone | 12e | HCT-116 (Colon) | 5.34 | [2] |

| Quinoline-Chalcone | 12e | MCF-7 (Breast) | 5.21 | [2] |

Note: Some data presented is for closely related quinoline derivatives to indicate the potential of the this compound scaffold.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[2][3]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.[3]

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[4]

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug). Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]

-

Incubation: Incubate the plates for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[5]

-

Solubilization: Aspirate the medium and dissolve the formazan crystals in 100 µL of a solubilization solution (e.g., DMSO).[5]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.[4]

Signaling Pathways in Anticancer Activity

Quinoline derivatives often exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.

Antimicrobial Activity

Derivatives of this compound, especially thiosemicarbazones and Schiff bases, have shown promising activity against a range of bacterial and fungal pathogens. Their mechanism of action can involve the inhibition of essential microbial enzymes or disruption of the microbial cell membrane.[6]

Quantitative Antimicrobial Data

The antimicrobial potency is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[7]

| Derivative Type | Compound | Microorganism | MIC (µg/mL) | Reference |

| Quinoline-thiosemicarbazide | QST10 | Candida albicans | 31.25 | [8] |

| Quinoline-thiosemicarbazide | QST8 | Staphylococcus aureus | 250 | [8] |

| Quinoline-thiosemicarbazide | QST9 | Staphylococcus aureus | 250 | [8] |

| Quinoline-thiosemicarbazide | QST2 | Candida albicans | 250 | [8] |

| Quinoline-Thiazole | 4d, 4i, 4k, 4l, 4m | Candida albicans ATCC 24433 | 1.95 | [9] |

| Quinoline-Thiazole | 4b, 4e, 4f | Candida glabrata ATCC 90030 | <0.06 | [9] |

| Quinoline-based Hydrazone | 9 | Staphylococcus aureus | 0.12 | [1] |

| Quinoline-based Hydrazone | 9 | Escherichia coli | 0.12 | [1] |

| Quinoline-based Hydrazone | 10 | Staphylococcus aureus | 0.24 | [1] |

| Quinoline-based Hydrazone | 10 | Escherichia coli | 0.12 | [1] |

Note: Some data presented is for closely related quinoline derivatives to indicate the potential of the this compound scaffold.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[7][10]

Principle: A standardized suspension of the test microorganism is inoculated into wells of a microtiter plate containing serial dilutions of the antimicrobial compound. The MIC is the lowest concentration that inhibits visible growth after incubation.[10]

Procedure:

-

Compound Dilution: Prepare a stock solution of the this compound derivative. Perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

-

Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (inoculum without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.[7]

Anti-inflammatory Activity

Quinoline derivatives have been investigated for their ability to modulate inflammatory responses. Their mechanisms often involve the inhibition of pro-inflammatory enzymes and signaling pathways, such as the production of nitric oxide (NO).

Quantitative Anti-inflammatory Data

The anti-inflammatory activity can be assessed by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

| Derivative Type | Compound | Cell Line | Assay | IC₅₀ (µM) | Reference | |---|---|---|---|---| | Quinoline Carboxylic Acid | Quinoline-4-carboxylic acid | RAW264.7 | LPS-induced NO production | Appreciable anti-inflammatory affinity |[11] | | Quinoline Carboxylic Acid | Quinoline-3-carboxylic acid | RAW264.7 | LPS-induced NO production | Appreciable anti-inflammatory affinity |[11] |

Note: Data for specific this compound derivatives is limited; the presented data is for related quinoline carboxylic acids to suggest potential activity.

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

The Griess assay is a colorimetric method for the quantification of nitrite, a stable and quantifiable metabolite of nitric oxide.[3]

Principle: The Griess reaction is a two-step diazotization reaction. In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a chromophoric azo compound with a strong absorbance at approximately 540 nm.[12]

Procedure:

-

Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7) in a 96-well plate. Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce nitric oxide production. Include control wells (untreated cells) and LPS-only wells.

-

Sample Collection: After a 24-hour incubation, collect the cell culture supernatants.

-

Griess Reaction: In a new 96-well plate, mix equal volumes of the collected supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid).

-

Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of inhibition of NO production by the test compounds.

Signaling Pathways in Anti-inflammatory Activity

A key mechanism of anti-inflammatory action for many compounds is the inhibition of the NF-κB signaling pathway, which leads to a reduction in the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).

References

- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 3. benchchem.com [benchchem.com]

- 4. broadpharm.com [broadpharm.com]

- 5. ijprajournal.com [ijprajournal.com]

- 6. mdpi.com [mdpi.com]

- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety, Handling, and Toxicity of Quinoline-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) or professional safety and toxicological advice. Always consult the most up-to-date SDS from your supplier and adhere to all applicable safety regulations in your region.

Introduction

Quinoline-5-carbaldehyde (CAS No: 22934-41-4), a derivative of quinoline, is a valuable building block in medicinal chemistry and organic synthesis.[1] Its utility in the development of novel pharmaceutical agents necessitates a thorough understanding of its safety profile, handling requirements, and toxicological properties. This guide provides a comprehensive overview of the available data to support its safe use in a research and development setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for understanding its behavior and for making informed decisions regarding its handling and storage.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₇NO | [2] |

| Molecular Weight | 157.17 g/mol | [2] |

| CAS Number | 22934-41-4 | [2] |

| Appearance | Yellow to brown solid | [1] |

| Odor | Strong, pungent | [1] |

| Melting Point | 94-98 °C | [3] |

| Boiling Point | 314.3 °C at 760 mmHg | [4] |

| Flash Point | 151.9 °C | [4] |

| Solubility | Slightly soluble in water. | [1][3] |

| Sensitivity | Air sensitive. | [3][5] |

Safety and Handling

GHS Hazard Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The reported GHS classifications are summarized in Table 2.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement(s) | Reference(s) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [2][6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][6] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [2][6] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [7] |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation | [2][6] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [2] |

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment should be worn when handling this compound:

-

Eye/Face Protection: Chemical safety goggles or a face shield that meets EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133 are required.[5]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin contact.[5] A lab coat is mandatory.

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[5] Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[8]

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust or vapor.[5] Wash hands thoroughly after handling.[5]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5] Store under an inert atmosphere as the compound is air-sensitive.[7] Keep away from strong oxidizing agents, strong acids, and bases.[3]

First Aid Measures

In case of exposure, follow these first aid procedures and seek immediate medical attention:

-

After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[5]

-

After Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[5]

-

After Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[5]

-

After Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[5]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx) and carbon oxides (CO, CO2).[10]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment. Evacuate personnel to safe areas.[9]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[9]

-

Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal.[5]

Toxicity Information

Studies on related quinoline derivatives have shown a range of biological activities, including cytotoxicity against various cancer cell lines.[1][11] The toxicological profile of quinoline compounds is often associated with their ability to intercalate with DNA and inhibit key cellular enzymes.[6]

Potential Signaling Pathways in Quinoline Toxicity

The precise signaling pathways affected by this compound have not been elucidated. However, research on other quinoline derivatives suggests potential involvement of the p53 signaling pathway . The p53 tumor suppressor protein is a critical regulator of cellular responses to stress, including DNA damage, and its activation can lead to cell cycle arrest or apoptosis.[6] Some quinoline compounds have been shown to modulate p53 activity.[6]

Experimental Protocols

The following sections outline the methodologies for key toxicological assessments based on OECD guidelines. These protocols provide a framework for the potential evaluation of this compound.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to determine the acute oral toxicity of a substance.

-

Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the dose for the next. The method allows for classification into one of five toxicity classes.

-

Test Animals: Typically, young adult female rats are used.

-

Procedure:

-

A starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).

-

A single dose of the substance is administered orally to a group of three animals.

-

Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

The procedure is repeated with additional groups of animals at higher or lower fixed dose levels depending on the observed mortality.

-

-

Endpoint: The test allows for the classification of the substance and provides an estimate of the LD50.

Acute Dermal Irritation/Corrosion (OECD 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.

-

Principle: The substance is applied to the skin of a single animal in a stepwise manner.

-

Test Animals: Albino rabbits are typically used.

-

Procedure:

-

A small area of the animal's back is clipped free of fur.

-

0.5 g of the solid substance is applied to the skin and covered with a gauze patch for 4 hours.

-

The patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

If no corrosive effect is observed, the test may be repeated on up to two more animals.

-

-

Endpoint: The severity of the skin reactions is scored to determine the irritation potential.

Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.

-

Principle: The test substance is instilled into the eye of a single animal.

-

Test Animals: Albino rabbits are the recommended species.

-

Procedure:

-

A single dose of 0.1 g of the solid is placed into the conjunctival sac of one eye.

-

The eyelids are held together for about one second.

-

The eye is examined for signs of corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.

-

If a severe reaction is not observed, the test may be confirmed in up to two additional animals.

-

-

Endpoint: The severity of ocular lesions is scored to classify the irritancy of the substance.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This in vitro test is used to assess the mutagenic potential of a substance.

-

Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (histidine or tryptophan, respectively). The substance is tested for its ability to cause a reverse mutation, allowing the bacteria to grow on a medium lacking the essential amino acid.

-

Procedure:

-

The test substance is incubated with the bacterial tester strains in the presence and absence of a metabolic activation system (S9 mix from rat liver).

-

The mixture is plated on a minimal agar medium.

-

After incubation, the number of revertant colonies is counted.

-

-

Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.

Conclusion

This compound is a valuable research chemical that requires careful handling due to its hazardous properties. It is harmful if ingested, inhaled, or absorbed through the skin, and is an irritant to the skin, eyes, and respiratory system. While specific quantitative toxicity data for this compound are limited in publicly available literature, the provided GHS classifications and information on related quinoline derivatives indicate a need for stringent safety precautions. Further toxicological studies following standardized protocols, such as those outlined by the OECD, are necessary to fully characterize its toxicity profile and to elucidate the specific molecular mechanisms and signaling pathways involved in its biological effects. Researchers and drug development professionals should always consult the latest Safety Data Sheet and implement robust safety measures to minimize risk when working with this compound.

References

- 1. Identification of Novel p53 Pathway Activating Small-Molecule Compounds Reveals Unexpected Similarities with Known Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinine - Wikipedia [en.wikipedia.org]

- 3. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. X-ray Structural and Biological Evaluation of a Series of Potent and Highly Selective Inhibitors of Human Coronavirus Papain-like Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Identification of 3-Phenylquinoline Derivative PQ1 as an Antagonist of p53 Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 77717-71-6 Name: [xixisys.com]

- 8. WO2004052890A1 - Heterocyclic compounds, methods of making them and their use in therapy - Google Patents [patents.google.com]

- 9. Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. molbase.com [molbase.com]

- 11. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Reimer-Tiemann Formylation for Quinoline-5-carbaldehyde Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the Reimer-Tiemann reaction for the formylation of quinoline, with a specific focus on the synthesis of quinoline-5-carbaldehyde. Quinoline carbaldehydes are valuable precursors in the synthesis of various heterocyclic compounds and are of significant interest in medicinal chemistry and drug development.[1][2][3] While the Reimer-Tiemann reaction is a classical method for the ortho-formylation of phenols, its application to less electron-rich N-heterocycles like quinoline is challenging and not widely documented.[4][5] This application note presents a proposed protocol for this synthesis, outlines the reaction mechanism, and discusses alternative synthetic strategies.

Introduction

The formylation of aromatic rings is a fundamental transformation in organic synthesis, providing key aldehyde intermediates. The Reimer-Tiemann reaction, discovered by Karl Reimer and Ferdinand Tiemann, is a well-established method for the ortho-formylation of phenols using chloroform in a basic medium.[4] The reactive species is dichlorocarbene (:CCl₂), which is generated in situ and acts as the electrophile in an aromatic substitution reaction.[4]